3-Pyridinebutanimidic acid ethyl ester
Description
3-Pyridinebutanimidic acid ethyl ester is a nitrogen-containing heterocyclic compound featuring a pyridine ring conjugated with a butanimidic acid ethyl ester moiety.
Properties
CAS No. |
887579-26-2 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
ethyl 4-pyridin-3-ylbutanimidate |
InChI |
InChI=1S/C11H16N2O/c1-2-14-11(12)7-3-5-10-6-4-8-13-9-10/h4,6,8-9,12H,2-3,5,7H2,1H3 |
InChI Key |
FJMRWGUVYKOHIM-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CCCC1=CN=CC=C1 |
Canonical SMILES |
CCOC(=N)CCCC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Pyridine-Containing Esters
Aliphatic Ethyl Esters
- Ethyl 2-methyl-2-butenoate (CAS 55514-48-2): A structurally simpler ester with a molecular weight of 128.17 g/mol and moderate hydrophobicity (Log Kow = 2.18).
- Myristic Acid Ethyl Ester (CAS 124-06-1): A saturated fatty acid ester with pronounced hydrophobicity, used as a non-polar solvent and lipid membrane model. Unlike 3-pyridinebutanimidic acid ethyl ester, it lacks aromaticity, resulting in distinct solubility and reactivity profiles .
Functional Comparisons
- Electrochemical Applications: Ethyl esters like propionic acid ethyl ester and butyric acid ethyl ester enhance the cycling stability of lithium-ion battery electrolytes at 60°C.
Research Findings and Data
Table 1: Comparative Properties of Ethyl Esters and Pyridine Derivatives
*Estimated based on fatty acid ester trends.
Key Observations:
Thermal Stability : Pyridine derivatives often exhibit higher thermal stability than aliphatic esters, which could be advantageous in high-temperature applications (e.g., battery electrolytes) .
Synthetic Challenges : The steric hindrance observed in tert-butoxycarbonyl-protected analogs suggests that synthesizing 3-pyridinebutanimidic acid ethyl ester may require tailored catalysts or protecting-group strategies.
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